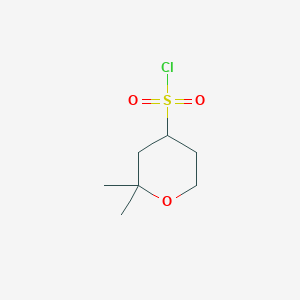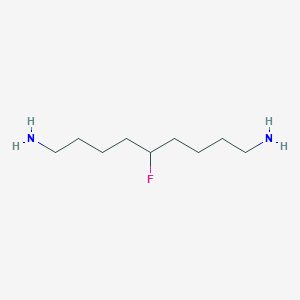
5-Fluorononane-1,9-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluorononane-1,9-diamine is a chemical compound that is not widely discussed in the literature. It is available for purchase for pharmaceutical testing12. However, detailed information about its properties and applications is not readily available.
Synthesis Analysis
The synthesis of similar compounds, such as furan-based diamines, has been discussed in the literature345. These compounds are synthesized through various reactions, including esterification and functionalization3. However, the specific synthesis process for 5-Fluorononane-1,9-diamine is not explicitly mentioned in the available resources.
Molecular Structure Analysis
The molecular structure analysis of 5-Fluorononane-1,9-diamine is not directly available in the literature. However, the structural analysis of similar compounds, such as phthalocyanine derivatives, has been discussed4.Chemical Reactions Analysis
The chemical reactions involving 5-Fluorononane-1,9-diamine are not explicitly mentioned in the available resources. However, the reactions of similar compounds, such as fluorine-containing diamine monomers, have been discussed6. These compounds are designed to reduce charge transfer complex (CTC) interactions between neighboring chains in polyimides6.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Fluorononane-1,9-diamine are not explicitly mentioned in the available resources. However, the properties of similar compounds, such as furan-based diamines, have been discussed3.Applications De Recherche Scientifique
Co-crystal Structure and Optical Properties
Research on the co-crystal structure of similar fluorinated compounds, such as the study conducted by Ding and Pan (2013), reveals their potential in modifying optical properties for applications in materials science. The study showed that the co-crystal of 9-fluorenone and naphthalene-1, 5-diamine exhibited a red shift in PMMA film, suggesting its utility in designing materials with specific optical characteristics (Ding & Pan, 2013).
Biosynthesis of Diamines
The biosynthesis of diamines, including compounds structurally related to "5-Fluorononane-1,9-diamine," has significant implications for sustainable plastics production. Wang, Li, and Deng (2020) discussed the utilization of microbial factories for producing diamines, highlighting the environmental benefits of renewable raw materials in the synthesis of polyamide plastics (Wang, Li, & Deng, 2020).
Synthesis of Fluorinated Compounds
Wang, Sun, and Chu (2015) developed a method for the fluorination of 5-iodotriazoles, demonstrating the versatility of fluorinated diamines in synthesizing various functional groups. This research underscores the importance of such compounds in creating complex molecules with specific properties (Wang, Sun, & Chu, 2015).
Separation and Purification from Fermentation Broth
Lee et al. (2019) developed an efficient process for the separation and purification of diamines from fermentation broth, which is crucial for the industrial production of bio-based nylons. This research could facilitate the synthesis of renewable diamines, including those similar to "5-Fluorononane-1,9-diamine" (Lee et al., 2019).
Polyimides Derived from Fluorinated Diamines
Research into novel polyimides derived from fluorinated diamines, such as the work by Zhang et al. (2010), explores the synthesis and properties of materials with potential applications in electronics and material science. These studies highlight the role of fluorinated diamines in creating polymers with desirable mechanical and optical properties (Zhang et al., 2010).
Safety And Hazards
The safety and hazards associated with 5-Fluorononane-1,9-diamine are not directly available in the literature. However, safety data sheets for similar compounds provide information on potential hazards, precautions, and emergency procedures910.
Orientations Futures
The future directions for the research and application of 5-Fluorononane-1,9-diamine are not explicitly mentioned in the available resources. However, the future directions for similar compounds, such as furan-based diamines, have been discussed116. These compounds are being explored for their potential in various applications, including the fabrication of desalination membranes11 and the development of new polyimides6.
Propriétés
IUPAC Name |
5-fluorononane-1,9-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21FN2/c10-9(5-1-3-7-11)6-2-4-8-12/h9H,1-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQNHOGYBBCILB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(CCCCN)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluorononane-1,9-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

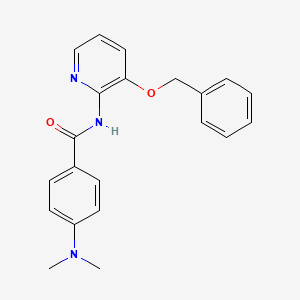
![2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one](/img/structure/B2812759.png)
![3-Methyl-3-[4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B2812760.png)
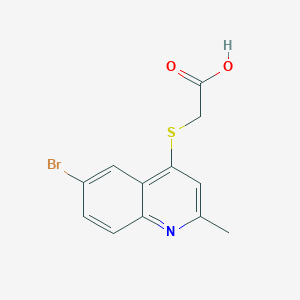
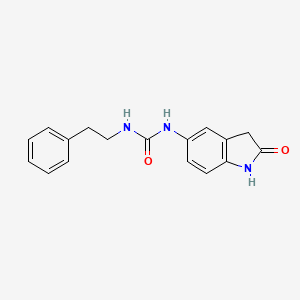
![6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B2812766.png)
![2-((7-(4-bromophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2812767.png)
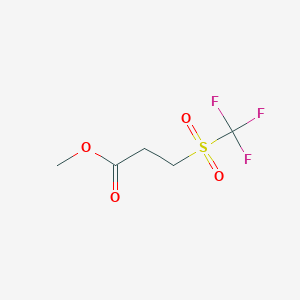
![N-[2-(1H-indol-3-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2812770.png)
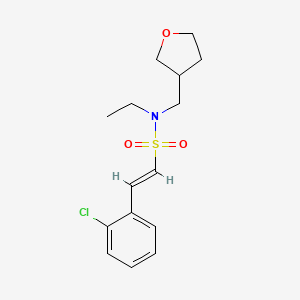
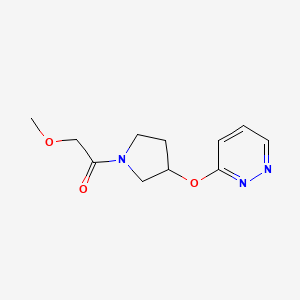
![5-Chloro-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B2812778.png)
![Tert-butyl 4-methoxy-3,9-diazabicyclo[4.2.1]non-3-ene-9-carboxylate](/img/structure/B2812779.png)
